molecular formula C15H15N3O B5632441 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B5632441
M. Wt: 253.30 g/mol
InChI Key: CMJGBTXOHJQXLC-UHFFFAOYSA-N
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Description

“2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a class of compounds known as triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .


Synthesis Analysis

The synthesis of “this compound” involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound. It also contains a methoxyphenyl group and two methyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. The process includes the formation of a triazole-pyrimidine hybrid through a series of reactions .

Scientific Research Applications

Imaging and Radiopharmaceuticals

One significant application of this compound is in the field of imaging, particularly involving the translocator protein (18 kDa). A derivative of 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, specifically DPA-714, is used in radiolabeling for positron emission tomography (PET). This process involves synthesizing [18F]DPA-714 for in vivo imaging, highlighting its utility in neuroimaging and potential in detecting neuroinflammatory processes (Dollé et al., 2008).

Synthesis and Biological Activities

This compound serves as a precursor in the synthesis of various derivatives with promising biological activities. Research has shown its utility in creating novel pyrazolo[1,5-a]pyrimidine derivatives under specific conditions, which have displayed anti-inflammatory and anti-cancer activities (Kaping et al., 2016). Additionally, studies have demonstrated its role in synthesizing new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Fluorescent Probes and Functional Fluorophores

The compound has been utilized in the synthesis of novel functional fluorophores. This process involves creating N-heteroaryl aldehydes that have been used for preparing fluorophores, showcasing its potential in developing fluorescent probes for biological or environmental detection (Castillo et al., 2018).

Crystal Structure and Herbicidal Activities

The crystal structure of a derivative, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]-pyrimidine, has been determined, revealing potential active sites which may contribute to moderate herbicidal activities (Li et al., 2006).

Antifungal Effects

Compounds derived from this compound have shown effectiveness as antifungal agents, specifically against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Mechanism of Action

The mechanism of action of “2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is believed to be through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This compound has shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-8-11(2)18-15(16-10)9-14(17-18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJGBTXOHJQXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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